molecular formula C11H16N2O4S B3060136 N-Butyl-N-(3-nitrophenyl)methanesulfonamide CAS No. 1820618-28-7

N-Butyl-N-(3-nitrophenyl)methanesulfonamide

Cat. No.: B3060136
CAS No.: 1820618-28-7
M. Wt: 272.32
InChI Key: IGQYVCCHCHUHHP-UHFFFAOYSA-N
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Description

N-Butyl-N-(3-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O4S and a molecular weight of 272.33 g/mol . It is characterized by the presence of a butyl group, a nitrophenyl group, and a methanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-butyl-N-(3-nitrophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-4-8-12(18(2,16)17)10-6-5-7-11(9-10)13(14)15/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQYVCCHCHUHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248273
Record name Methanesulfonamide, N-butyl-N-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820618-28-7
Record name Methanesulfonamide, N-butyl-N-(3-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820618-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-butyl-N-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-nitrophenyl)methanesulfonamide typically involves the reaction of N-butylmethanesulfonamide with 3-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Reduction: N-Butyl-N-(3-aminophenyl)methanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-Butyl-N-(3-nitrophenyl)methanesulfonamide is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-nitrophenyl)methanesulfonamide is not well-documented. its effects are likely due to interactions with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Butyl-N-(3-nitrophenyl)methanesulfonamide
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